molecular formula C37H66O8 B1250569 Asimitrin

Asimitrin

Cat. No. B1250569
M. Wt: 638.9 g/mol
InChI Key: NNTXABWKPQWPML-SDNTZQKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asimitrin is a natural product found in Asimina triloba with data available.

Scientific Research Applications

Bioactivity and Cytotoxic Selectivity

Asimitrin, identified from the seeds of Asimina triloba, is an annonaceous acetogenin with a bis-tetrahydrofuran (THF) ring structure. It has shown significant cytotoxic selectivity, being notably potent against prostate adenocarcinoma (PC-3) and colon adenocarcinoma (HT-29) cell lines, with a potency 100 to 10,000 times that of adriamycin (E. Kim et al., 2005).

Stereoselective Synthesis

The stereoselective synthesis of the C10–C34 fragment of asimitrin, a complex acetogenin, has been achieved. This process involved a novel approach using double intramolecular oxymercuration, which is critical for preparing a mono-hydroxylated bis-THF ring (D. Mohapatra et al., 2007).

Insecticidal Properties

Research on asimicin, a related acetogenin from Asimina triloba, has revealed its insecticidal properties. It significantly reduces the rate of oxygen consumption in insects, indicating a site of inhibition within the electron transport chain. This insight could be relevant for asimitrin as well, due to structural similarities (M. A. Lewis et al., 1993).

Advances in Chemistry and Biochemistry

Asimitrin's complex structure has prompted advancements in chemical synthesis techniques, such as one-pot stereoselective double intramolecular oxymercuration. This technique is instrumental in the preparation of biologically active nonclassical acetogenins like asimitrin and salzmanolin (D. Mohapatra et al., 2010).

properties

Product Name

Asimitrin

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2S,3R,5R)-3-hydroxy-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-11-14-17-20-30(39)33-22-23-34(44-33)35-26-32(41)36(45-35)31(40)21-18-15-12-9-8-10-13-16-19-29(38)25-28-24-27(2)43-37(28)42/h24,27,29-36,38-41H,3-23,25-26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1

InChI Key

NNTXABWKPQWPML-SDNTZQKYSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2C[C@H]([C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CC(C(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

synonyms

asimitrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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